molecular formula C14H28O3 B172591 14-Hydroxytetradecanoic acid CAS No. 17278-74-9

14-Hydroxytetradecanoic acid

Cat. No. B172591
CAS RN: 17278-74-9
M. Wt: 244.37 g/mol
InChI Key: JOSXCARTDOQGLV-UHFFFAOYSA-N
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Description

14-Hydroxytetradecanoic acid is an omega-hydroxy-long-chain fatty acid that is myristic (tetradecanoic) acid substituted at position 14 by a hydroxy group . It is functionally related to a tetradecanoic acid and is a conjugate acid of a 14-hydroxymyristate .


Synthesis Analysis

The synthesis of deuterium labeled 11- and 12-hydroxytetradecanoic acids to study a (11E) desaturase in the moth Spodoptera littoralis is reported . [14,14,14-2H3] 12-hydroxytetradecanoic acid was synthesized in four steps from 11-iodo-1-undecene in 49% overall yield . Deuterium was introduced by reaction of an epoxy ester with (CD3)2CuLi .


Molecular Structure Analysis

The molecular formula of 14-Hydroxytetradecanoic acid is C14H28O3 . The IUPAC name is 14-hydroxytetradecanoic acid . The InChI is 1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14 (16)17/h15H,1-13H2, (H,16,17) . The InChIKey is JOSXCARTDOQGLV-UHFFFAOYSA-N . The Canonical SMILES is C (CCCCCCC (=O)O)CCCCCCO .


Physical And Chemical Properties Analysis

The molecular weight of 14-Hydroxytetradecanoic acid is 244.37 g/mol . The computed properties include XLogP3 of 3.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 . The Exact Mass is 244.20384475 g/mol .

Scientific Research Applications

  • Antifungal Properties 14-Hydroxytetradecanoic acid, identified in Lactobacillus plantarum, exhibits antifungal activity against molds and yeasts. Its concentration in bacterial supernatant correlates with bacterial growth, suggesting its potential in antifungal applications (Sjögren et al., 2003).

  • Polymer Chemistry The compound has been used in the synthesis of zwitterionic polymerizable surfactants and in the development of stimuli-responsive colloidal systems, highlighting its importance in polymer chemistry (Hu et al., 2019).

  • Bioplastics Production 14-Hydroxytetradecanoic acid is utilized in the synthesis of bioplastics. By varying polymerization conditions, different molecular weights and mechanical properties of the resulting polyesters can be achieved, indicating its use in creating environmentally friendly materials (Liu et al., 2011).

  • Natural Occurrence in Waxes This acid has been found in naturally occurring waxes, like the wax of Colorado spruce leaves, suggesting its role in natural biochemistry and potential applications in studying plant waxes (Rudloff, 1959).

  • Chemical Synthesis and Analysis Studies have focused on its efficient synthesis and analysis, underlining its significance in chemical manufacturing and analytical chemistry (Yang Lirong, 2007; Huang & Hollingsworth, 1998).

  • Role in Bacterial Lipopolysaccharides 14-Hydroxytetradecanoic acid has been identified as a component of bacterial endotoxins, specifically in the lipid A moiety of Salmonella lipopolysaccharides, indicating its biological significance in microbiology (Bryn & Rietschel, 1978).

  • Radioactive Tracing in Environmental Studies Radioactively labeled forms of this compound, like 14C-hydroxytetradecanoic acid, have been used in environmental studies to track chemical processes, demonstrating its utility in environmental science and geochemistry (Mak et al., 1999).

  • Medical Research It is also explored in medical research for the synthesis of specific molecular structures, underscoring its relevance in biomedical applications (Goodman et al., 1984).

Safety And Hazards

The safety data sheet suggests avoiding breathing mist, gas or vapours . It is also recommended to avoid contact with skin and eyes . Personal protective equipment should be used and chemical impermeable gloves should be worn . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

14-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXCARTDOQGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169396
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Hydroxytetradecanoic acid

CAS RN

17278-74-9
Record name 14-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17278-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 14-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (8.60 g, 153 mmol) in water (100 mL) was added to a solution of the above ester (9.20 g, 30.6 mmol) in methanol (100 mL) and the resulting mixture was heated at 60 C for 2 days. The mixture was cooled to room temperature; then it was washed with hexanes (2×70 mL) and concentrated in vacuo. Concentrated hydrochloric acid (32%, 20 mL, 0.65 mol) was added dropwise and the mixture was extracted with ethyl acetate (2×150 mL). The combined organic layers were dried over anhydrous magnesium sulfate and evaporated to dryness to yield 14-hydroxy-tetradecanoic acid as white solid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
ester
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
W Lu, JE Ness, W Xie, X Zhang, F Liu… - Biobased Monomers …, 2012 - ACS Publications
… A strain that re-reintegrates a select P450 results in the biotransformation of methyl tetradecanoate to 14-hydroxytetradecanoic acid with high yield and purity. Furthermore, when …
Number of citations: 222 pubs.acs.org
E Rudloff - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… 14-Hydroxytetradecanoic acid has not been found before in naturally occurring waxes. A cyclic structure rather than the linear etholides proposed for other conifer waxes is in accord …
Number of citations: 38 cdnsciencepub.com
M Matsukawa, T Mukai, T Akizawa… - Journal of natural …, 1998 - ACS Publications
… -(12-hydroxydodecanoic acid) ester, 11α,19-dihydroxytelocinobufagin-3-(14-hydroxy-7-tetradecenoic acid) ester, and 11α,19-dihydroxytelocinobufagin-3-(14-hydroxytetradecanoic acid…
Number of citations: 22 pubs.acs.org
AP Tulloch, JFT Spencer - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… (11) gives 47"); 14-hydroxytetradecanoic acid was obtained by saponification and had mp 9091 "C (lit. (11) gives 91-91.5 "C). Methyl 16-hydroxyhexadecanoate was isolated by …
Number of citations: 52 cdnsciencepub.com
JS Nimitz - 1982 - elibrary.ru
… (III) chloride, mercury (II) chloride, silver (I) perchlorate, and cobalt (II) chloride} and under optimum conditions gave an 82% yield of tetradecanolide from 14-hydroxytetradecanoic acid …
Number of citations: 1 elibrary.ru
MA Goñi, JI Hedges - Geochimica et Cosmochimica Acta, 1990 - Elsevier
… The other major cutin acids included 14-hydroxytetradecanoic acid (w-C1.& 16-hydroxyhexadecanoic acid (wc,,), hydroxyhexadecane- 1,16-dioic acid (x-&,DA), and 18-hydroxyoctadec-…
Number of citations: 120 www.sciencedirect.com
JS Nimitz, RH Wollenberg - Tetrahedron Letters, 1978 - Elsevier
… Acetonitrile was equally satisfactory as solvent in the case of 14-hydroxytetradecanoic acid, but gave lower yields with 11-hydroxyundecanoic …
Number of citations: 15 www.sciencedirect.com
MJ Cryle, NJ Matovic, JJ De Voss - Organic letters, 2003 - ACS Publications
… However, others similarly characterized the oxidation of free fatty acids and tentatively identified the product of tetradecanoic acid oxidation as 14-hydroxytetradecanoic acid, the product …
Number of citations: 69 pubs.acs.org
P Dubey, P Sharma, V Kumar - International Journal of Biological …, 2017 - Elsevier
… 12-hydroxydodecanoic acid, 14-hydroxytetradecanoic acid and 16-hydroxyhexadecanoic acid in a ratio of 1:1:2 respectively. Complete assignments for a carbonyl group, α-, β- and …
Number of citations: 4 www.sciencedirect.com
MA Goñi, JI Hedges - Geochimica et Cosmochimica Acta, 1990 - Elsevier
An extensive suite of C 14 –C 18 hydroxylated fatty acids of cutin origin was identified among the nonlignin CuO reaction products from tissues of 67 different plant species. These mid-…
Number of citations: 173 www.sciencedirect.com

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